REACTION_CXSMILES
|
[CH:1]1([CH2:6][C:7]2[C:12]([F:13])=[C:11]([F:14])[CH:10]=[CH:9][C:8]=2OS(C(F)(F)F)(=O)=O)[CH2:5][CH:4]=[CH:3][CH2:2]1.C(N(C(C)C)CC)(C)C.C([O-])(=O)C.[K+]>CN(C=O)C.[Cl-].[Na+].O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>[F:14][C:11]1[CH:10]=[CH:9][C:8]2[CH:4]3[CH2:5][CH:1]([CH2:6][C:7]=2[C:12]=1[F:13])[CH:2]=[CH:3]3 |f:2.3,5.6.7,8.9.10|
|
Name
|
Trifluoro-methanesulfonic acid 2-cyclopent-3-enylmethyl-3,4-difluoro-phenyl ester
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Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
C1(CC=CC1)CC1=C(C=CC(=C1F)F)OS(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
potassium acetate
|
Quantity
|
981 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
12 mg
|
Type
|
catalyst
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Name
|
brine
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed
|
Type
|
CUSTOM
|
Details
|
(3 vacuum/N2 purge cycles)
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with hexanes (4×25 mL)
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with a sat. aq. NaHCO3 soln
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
(10 mL), water (H2O) (10 mL), brine (10 mL), dried (magnesium sulfate (MgSO4))
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC=2C3C=CC(CC2C1F)C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 57.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |